Methyl 7-(4-chlorophenyl)-6-[(3,4-dimethoxyphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 7-(4-CHLOROPHENYL)-6-(3,4-DIMETHOXYBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the class of tetrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorophenyl and dimethoxybenzoyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of METHYL 7-(4-CHLOROPHENYL)-6-(3,4-DIMETHOXYBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE can be achieved through a multi-step process involving the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions typically include the use of solvents such as ethanol or acetonitrile, and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the reaction.
Chemical Reactions Analysis
METHYL 7-(4-CHLOROPHENYL)-6-(3,4-DIMETHOXYBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
METHYL 7-(4-CHLOROPHENYL)-6-(3,4-DIMETHOXYBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of METHYL 7-(4-CHLOROPHENYL)-6-(3,4-DIMETHOXYBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
METHYL 7-(4-CHLOROPHENYL)-6-(3,4-DIMETHOXYBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:
7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine: This compound shares the tetrazolo[1,5-a]pyrimidine scaffold but differs in the substitution pattern, leading to different chemical and biological properties.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds have a similar triazolo-pyrimidine core but with variations in the substituents, resulting in distinct activities and applications.
The uniqueness of METHYL 7-(4-CHLOROPHENYL)-6-(3,4-DIMETHOXYBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer unique reactivity and potential for diverse applications.
Properties
Molecular Formula |
C21H18ClN5O5 |
---|---|
Molecular Weight |
455.8 g/mol |
IUPAC Name |
methyl 7-(4-chlorophenyl)-6-(3,4-dimethoxybenzoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H18ClN5O5/c1-30-14-9-6-12(10-15(14)31-2)19(28)16-17(20(29)32-3)23-21-24-25-26-27(21)18(16)11-4-7-13(22)8-5-11/h4-10,18H,1-3H3,(H,23,24,26) |
InChI Key |
RKHRFVFXUJJOQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(NC3=NN=NN3C2C4=CC=C(C=C4)Cl)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.